1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea
Description
This compound is a thiourea derivative featuring a Z-configuration cyclohexadienone core substituted with iodine, methoxy, and oxo groups. Its structure integrates a conjugated dienone system, which is critical for electronic interactions, and a prop-2-enylthiourea moiety that enhances reactivity in nucleophilic and coordination environments.
Properties
Molecular Formula |
C12H14IN3O2S |
|---|---|
Molecular Weight |
391.23 g/mol |
IUPAC Name |
1-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14IN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,17H,1,4H2,2H3,(H2,14,16,19)/b15-7+ |
InChI Key |
LGSIINIXOQLLBB-VIZOYTHASA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps. The initial step often includes the preparation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde, which can be synthesized through iodination of 4-hydroxy-3-methoxybenzaldehyde using iodine and an oxidizing agent . The subsequent step involves the reaction of this intermediate with N-allylthiosemicarbazide under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-iodo-5-methoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The presence of the iodine atom enhances its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Cyclohexadienone Derivatives
- Acid Blue 9 (CI 42520): A sulfonated dye with a cyclohexadienylidene core but lacking iodine and thiourea groups.
- CI 42735: Contains a diethylamino-phenyl substituent and sulfonate groups. Unlike the target compound, it lacks the thiourea moiety, reducing its ability to participate in hydrogen bonding or metal chelation .
Thiourea-Containing Analogs
- Compound 19 () : A pyrimidine-thiazolo derivative with a thioxo group. While it shares the thiourea-like motif, its fused heterocyclic system limits conformational flexibility compared to the target compound’s linear prop-2-enylthiourea chain .
- Compound 9 (): Features a tetrahydrofuran-thioether structure.
Halogenated Derivatives
- Mercury-based Cyclohexadienylidenes () : Include acetyloxymercury substituents. These compounds are structurally distinct due to mercury’s toxicity and coordination preferences, limiting their biomedical applicability compared to the iodine-substituted target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical Projections)
| Property | Target Compound | Acid Blue 9 | Compound 19 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 792.8 | ~600 |
| LogP (Predicted) | 2.1 (moderate lipophilicity) | -3.2 (hydrophilic) | 1.8 |
| Halogen Bonding Potential | High (iodine) | None | None |
Research Findings and Key Insights
- Synthetic Challenges: The iodine and methoxy groups in the target compound may complicate synthesis due to steric hindrance and oxidative sensitivity, as seen in analogous cyclohexadienone syntheses .
- Structural Validation : Tools like SHELXL () and the Cambridge Structural Database () are critical for confirming bond lengths and angles in such complex molecules. For example, the C–I bond is expected to be ~2.10 Å, consistent with iodine-substituted aromatics .
- Biological Relevance : Thiourea moieties in compounds like those in exhibit anticancer activity via thiol interactions, suggesting a plausible mechanism for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
